1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine
CAS No.:
Cat. No.: VC16395727
Molecular Formula: C11H15ClFN3S
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFN3S |
|---|---|
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | 1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FN3S.ClH/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H |
| Standard InChI Key | VSPRZGWPLYZFBR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CNCC2=CC=NN2CCF.Cl |
Introduction
1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is a complex organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. This compound features a unique combination of functional groups, including a fluoroethyl group and a thienylmethyl moiety, which contribute to its distinctive chemical properties and potential biological activities.
Synthesis
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine typically involves multi-step organic reactions. A common approach begins with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and thienylmethyl groups through nucleophilic substitution reactions. Reaction conditions must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography.
Biological Activities
Pyrazole derivatives, including compounds similar to 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine, exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity, which may lead to therapeutic effects.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential inhibition of enzymes involved in inflammatory pathways |
| Antimicrobial | Activity against various bacterial strains |
| Anticancer | Potential inhibition of cell proliferation and induction of apoptosis |
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